2-(3-Fluoro-5-methoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-8(11)5-9(4-7)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PUEQQKFBILHURW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)OC)C(=O)O |
Origin of Product |
United States |
Structural Characterization and Elucidation of 2 3 Fluoro 5 Methoxyphenyl Propanoic Acid
Advanced Spectroscopic Analysis of 2-(3-Fluoro-5-methoxyphenyl)propanoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is a powerful tool for determining the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methine proton, and the methyl protons of the propanoic acid side chain.
The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The single fluorine atom at the C3 position will influence the chemical shifts and coupling constants of the adjacent aromatic protons. The proton at the C4 position is expected to appear as a doublet of doublets due to coupling with the neighboring protons at C2 and C6.
The methoxy group (-OCH₃) protons would typically appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the attached oxygen atom. The methine proton (-CH) of the propanoic acid moiety is expected to be a quartet, split by the three protons of the adjacent methyl group. Correspondingly, the methyl group (-CH₃) protons should appear as a doublet, split by the single methine proton. The acidic proton of the carboxylic acid group (-COOH) would likely be a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C2-H) | 6.7 - 6.9 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 2.0 |
| Aromatic H (C4-H) | 6.6 - 6.8 | t | J(H,H) ≈ 2.0 |
| Aromatic H (C6-H) | 6.8 - 7.0 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, J(H,H) ≈ 2.0 |
| Methoxy (-OCH₃) | ~3.8 | s | - |
| Methine (-CH) | ~3.7 | q | J(H,H) ≈ 7.0 |
| Methyl (-CH₃) | ~1.5 | d | J(H,H) ≈ 7.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.
The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | 175 - 180 |
| Aromatic C1 | 140 - 145 |
| Aromatic C2 | 105 - 110 |
| Aromatic C3 (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C4 | 100 - 105 |
| Aromatic C5 (C-OCH₃) | 158 - 162 |
| Aromatic C6 | 115 - 120 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methine (-CH) | 40 - 45 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift range of ¹⁹F NMR makes it a valuable tool for confirming the presence and electronic environment of fluorine in a molecule. thermofisher.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, ether, and C-F bond. A broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy group and the C-F stretching will appear in the fingerprint region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| Aromatic C=C stretch | 1580 - 1620 | Medium to Strong |
| C-O stretch (Ether) | 1200 - 1300 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum, non-polar bonds and symmetric vibrations often give stronger signals. The aromatic ring vibrations are expected to be prominent. The C=O stretching vibration will also be visible, though typically weaker than in the IR spectrum. The C-F bond, being more polar, may show a weaker Raman signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (molar mass = 198.18 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 198.
The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain. Cleavage of the C-C bond between the aromatic ring and the propanoic acid side chain would also be a probable fragmentation pathway. The presence of the fluorine and methoxy groups on the aromatic ring will influence the stability of the resulting fragment ions. Aromatic carboxylic acids often show prominent fragment ions from the loss of -OH (17 Da) and -C=O (28 Da). ntu.edu.sg
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 198 | [M]⁺ (Molecular Ion) |
| 153 | [M - COOH]⁺ |
| 181 | [M - OH]⁺ |
| 170 | [M - CO]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific ESI-MS data for this compound, which would provide information on its molecular weight and fragmentation patterns, is not available in the reviewed sources.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would offer a highly accurate determination of the molecular formula of this compound, has not been found in public databases or scientific literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit-cell dimensions, and other solid-state structural parameters is not available.
Elemental Compositional Analysis
Specific elemental analysis data for this compound, which would confirm the percentage composition of carbon, hydrogen, and other elements, is not documented in the available literature.
Synthetic Methodologies and Preparative Routes for 2 3 Fluoro 5 Methoxyphenyl Propanoic Acid
Conventional and Modern Synthetic Strategies Towards Aryl Propanoic Acids
The creation of the core structure of arylpropanoic acids relies on fundamental carbon-carbon bond-forming reactions and functional group manipulations.
The malonic ester synthesis is a classic and effective method for preparing carboxylic acids from alkyl halides, extending the carbon chain by two atoms. libretexts.org This pathway is highly applicable for the synthesis of 2-(3-Fluoro-5-methoxyphenyl)propanoic acid.
The general process involves three key steps:
Enolate Formation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide in ethanol (B145695), to form a nucleophilic enolate ion. libretexts.orglibretexts.org
Alkylation: The enolate ion undergoes a nucleophilic substitution (SN2) reaction with a suitable electrophile. For the target molecule, the required electrophile would be 1-(1-bromoethyl)-3-fluoro-5-methoxybenzene.
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to a dicarboxylic acid upon heating with aqueous acid. This intermediate, a β-dicarboxylic acid, is unstable and readily undergoes decarboxylation to yield the final propanoic acid product. libretexts.orgaskthenerd.com
Table 1: Key Stages of the Malonate Ester Synthesis Pathway
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Deprotonation | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate |
| 2 | Alkylation (SN2) | 1-(1-bromoethyl)-3-fluoro-5-methoxybenzene | Diethyl 2-(1-(3-fluoro-5-methoxyphenyl)ethyl)malonate |
This table illustrates a hypothetical pathway for the target molecule based on the general malonic ester synthesis mechanism.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate (B1237965) carbanions and carbonyl compounds like aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction can be adapted to create precursors for 2-arylpropanoic acids.
The synthesis would proceed by reacting a phosphonate, such as triethyl phosphonoacetate, with a strong base to form a stabilized carbanion. This carbanion then attacks an aryl aldehyde, in this case, 3-fluoro-5-methoxybenzaldehyde. The resulting reaction produces an α,β-unsaturated ester (an arylpropenoate). conicet.gov.ar This unsaturated precursor can then be converted to the desired propanoic acid through catalytic hydrogenation, which reduces the carbon-carbon double bond.
Table 2: Horner-Wadsworth-Emmons Reaction Sequence
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | HWE Olefination | 3-fluoro-5-methoxybenzaldehyde, Triethyl phosphonoacetate, Base (e.g., NaH) | Ethyl 3-(3-fluoro-5-methoxyphenyl)acrylate |
| 2 | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethyl 2-(3-fluoro-5-methoxyphenyl)propanoate |
This table outlines a potential multi-step synthesis beginning with the HWE reaction.
Nucleophilic aromatic substitution (SNAr) is a mechanism for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing the 3-fluoro-5-methoxy-substituted phenyl ring, an SNAr reaction could be envisioned on a precursor ring that is highly activated. For example, a starting material like 1,3-dichloro-5-nitrobenzene could potentially undergo sequential SNAr reactions. First, reaction with sodium methoxide (B1231860) could replace one chlorine with a methoxy (B1213986) group. A subsequent reaction with a fluoride (B91410) source could then replace the other chlorine. The nitro group, essential for activating the ring, would then need to be converted to other functionalities or removed in later steps, making this a complex and potentially low-yielding strategy for this specific substitution pattern compared to other methods like electrophilic aromatic substitution on a pre-existing anisole (B1667542) derivative.
Several distinct strategies exist for constructing the propanoic acid side chain on the 3-fluoro-5-methoxyphenyl core.
Direct Alkylation: As seen in the malonic ester synthesis, this involves the direct formation of the carbon skeleton by alkylating a malonate derivative with an appropriate aryl-alkyl halide. wikipedia.org
From Aryl Aldehydes: An aryl aldehyde, such as 3-fluoro-5-methoxybenzaldehyde, can serve as a versatile starting point. The HWE reaction, as described previously, converts the aldehyde into an unsaturated ester, which is then reduced. conicet.gov.ar
Hydrocyanation and Hydrolysis: An alternative route involves the hydrocyanation of a suitable styrene (B11656) derivative (3-fluoro-5-vinyl-anisole), followed by hydrolysis of the resulting nitrile to form the carboxylic acid.
Oxidation: Oxidation of a corresponding alcohol, such as 3-(3-fluoro-5-methoxyphenyl)propan-1-ol, using a suitable oxidizing agent can yield the desired carboxylic acid.
Stereoselective and Asymmetric Synthesis of Chiral 2-Arylpropanoic Acids
Since this compound possesses a chiral center at the C2 position of the propanoic acid chain, controlling its stereochemistry is a critical aspect of its synthesis, particularly for biological applications where enantiomers often exhibit different activities.
Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantiomerically enriched unreacted starting material and a product with the opposite configuration. mdpi.comresearchgate.net
For 2-arylpropanoic acids, enantioselective esterification is a common kinetic resolution strategy. nih.gov In this process, a racemic mixture of the acid is reacted with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. One enantiomer of the acid is esterified more rapidly than the other.
A notable example of this approach is the use of the chiral catalyst (+)-benzotetramisole (BTM) with pivalic anhydride (B1165640) as a coupling agent. mdpi.comnih.gov This system has been shown to be effective in the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids, affording both the unreacted chiral acid and the resulting chiral ester in high enantiomeric excess. mdpi.com The selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow), is a key measure of the effectiveness of the resolution. High s-values indicate excellent separation.
Table 3: Representative Data for Kinetic Resolution of 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification
| Aryl Group | Catalyst | Selectivity Factor (s) | Product (Ester) Enantiomeric Excess (ee) | Recovered Acid Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Phenyl | (+)-BTM | 72 | 92% | 97% |
| 4-Biphenyl | (+)-BTM | 77 | 94% | 96% |
| 4-iso-Butylphenyl (Ibuprofen analog) | (+)-BTM | 31 | 88% | - |
Data adapted from studies on analogous 2-aryl-2-fluoropropanoic acids to illustrate the principle of the technique. mdpi.com BTM = Benzotetramisole.
This technique allows for the preparation of highly optically enriched enantiomers of 2-arylpropanoic acids, a crucial step for investigating their stereospecific properties. nih.gov
Chiral Auxiliary-Mediated Alkylation Approaches
A prominent strategy for controlling stereochemistry during the synthesis of 2-arylpropanoic acids involves the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
One widely used class of chiral auxiliaries is the Evans oxazolidinones. In this approach, the carboxylic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), forms a stereochemically defined enolate. The chiral auxiliary blocks one face of the enolate, directing the subsequent alkylation to the opposite face with high diastereoselectivity. Finally, cleavage of the auxiliary yields the desired enantiomer of the carboxylic acid.
Another established method utilizes pseudoephedrine as a chiral auxiliary. organic-chemistry.org When a carboxylic acid is reacted with pseudoephedrine, it forms a corresponding amide. organic-chemistry.org The α-proton of this amide can be removed by a non-nucleophilic base to generate an enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral scaffold of the pseudoephedrine molecule. organic-chemistry.org The auxiliary can then be cleaved to afford the enantiomerically enriched carboxylic acid. organic-chemistry.org
Lactamides, derived from (S)-lactic acid, have also been employed as chiral auxiliaries in the asymmetric synthesis of arylpropanoic acids. nih.gov Dynamic kinetic resolution processes using these auxiliaries, mediated by condensation agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP), have been shown to produce diastereomeric esters with good to high diastereomeric ratios. nih.gov
| Chiral Auxiliary | General Approach | Key Features |
| Oxazolidinones (Evans) | Formation of an N-acyl derivative, diastereoselective enolate alkylation, and auxiliary cleavage. | High diastereoselectivity, well-established methodology. |
| Pseudoephedrine | Amide formation, diastereoselective alkylation of the corresponding enolate, and subsequent amide cleavage. | Both enantiomers of pseudoephedrine are available, allowing access to both enantiomers of the target acid. organic-chemistry.org |
| Lactamides | Esterification with a lactamide (B1674226) auxiliary followed by dynamic kinetic resolution. | Effective for the synthesis of biologically active arylpropanoic acids. nih.gov |
Development of Chiral Catalysts for Asymmetric Synthesis
The development of chiral catalysts for the asymmetric synthesis of 2-arylpropanoic acids offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries.
One catalytic approach involves the asymmetric hydrovinylation of vinyl arenes. This method can produce precursors to 2-arylpropanoic acids with high enantioselectivity. researchgate.net The resulting product from the hydrovinylation can then be transformed into the corresponding carboxylic acid via oxidative degradation. researchgate.net This strategy allows for the synthesis of nearly enantiomerically pure 2-arylpropanoic acids. researchgate.net
Biocatalysis presents another powerful tool for asymmetric synthesis. Enzymes such as lactate (B86563) dehydrogenases (LDHs) have been used for the stereoselective reduction of α-keto acids to chiral α-hydroxy acids. researchgate.net While not a direct route to 2-arylpropanoic acids, this highlights the potential of enzymatic transformations in establishing chirality. The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using chiral acyl-transfer catalysts like (+)-benzotetramisole (BTM) has also been demonstrated as an effective non-enzymatic method to obtain optically active carboxylic acids. researchgate.net
Chemical Transformations and Functional Group Interconversions of this compound
The functional groups present in this compound—the methoxy group, the carboxylic acid moiety, and the fluorine atom—offer various avenues for chemical transformations and functional group interconversions.
Oxidation Reactions of the Methoxy Group
The methoxy group on the aromatic ring can be a site for chemical modification, most notably through cleavage to the corresponding phenol. This transformation, known as O-demethylation, can be achieved using various reagents.
Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. nih.govnih.gov The strong Lewis acidity of BBr₃ facilitates the reaction, which typically proceeds by coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govchem-station.com This method is often performed at low temperatures in an inert solvent like dichloromethane (B109758). chem-station.com
Other reagents and conditions for aryl methyl ether cleavage include strong protic acids like 47% hydrobromic acid (HBr), often at elevated temperatures. chem-station.com Additionally, heating with molten pyridinium (B92312) hydrochloride is another effective method. reddit.com
| Reagent/Method | General Conditions | Notes |
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to room temperature) in an inert solvent (e.g., CH₂Cl₂). chem-station.com | Highly effective but moisture-sensitive and corrosive. chem-station.com |
| Hydrobromic Acid (47% HBr) | High temperatures (e.g., ~130 °C), sometimes with a co-solvent like acetic acid. chem-station.com | Harsh conditions that may not be suitable for all substrates. |
| Molten Pyridinium Hydrochloride | High temperatures (e.g., ~140 °C). reddit.com | A strong acid-mediated cleavage. |
Reduction Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group can be readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis.
Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol.
Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other reducible functional groups, such as ketones or nitro groups.
| Reducing Agent | Typical Solvent(s) | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful, non-selective reducing agent. |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | More chemoselective than LiAlH₄; selectively reduces carboxylic acids in the presence of some other functional groups. |
Substitution Reactions of the Fluorine Atom
The fluorine atom on the aromatic ring can potentially be substituted via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is generally favored when the aromatic ring is electron-deficient, which is facilitated by the presence of electron-withdrawing groups.
In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. Although fluoride is a poor leaving group in SN1 and SN2 reactions, it is often an excellent leaving group in SNAr. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating the ring towards nucleophilic attack, which is the rate-determining step.
The presence of the methoxy and propanoic acid groups on the ring will influence the reactivity towards SNAr. Nucleophilic substitution of fluorine on polyfluoroarenes by amines or alcohols to form aniline (B41778) and aryl ether derivatives, respectively, is a known transformation. nbuv.gov.ua
Strategies for Derivatization and Analog Synthesis of this compound
Derivatization of this compound can be performed for various purposes, including the synthesis of new chemical entities with potentially different biological activities or for analytical applications.
The carboxylic acid moiety is a prime site for derivatization. Standard coupling reactions can convert the carboxylic acid into a wide range of functional groups, including:
Esters: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent.
Amides: Reaction with an amine using coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acid chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
These derivatives can serve as building blocks for more complex molecules. For instance, chiral amines derived from 2-arylpropionic acids have been synthesized and used as reagents for the chromatographic separation of other chiral carboxylic acids.
Analog synthesis can involve modifications at various positions of the molecule. For example, the methoxy group could be converted to a hydroxyl group, as discussed in section 3.3.1, which could then be further alkylated or acylated to produce a library of ether or ester analogs. Similarly, if the fluorine atom can be displaced via SNAr, a variety of nucleophiles could be introduced at that position, leading to a diverse set of analogs with different substituents on the aromatic ring.
Synthesis of Ester and Amide Derivatives
The conversion of this compound into its corresponding ester and amide derivatives can be achieved through standard organic chemistry methodologies. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.
Esterification:
The synthesis of esters from this compound generally proceeds via acid-catalyzed esterification (Fischer esterification) or by conversion to a more reactive acyl halide or anhydride intermediate. In a typical Fischer esterification, the carboxylic acid is refluxed with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.netceon.rs The reaction equilibrium is driven towards the ester product by removing water, often through azeotropic distillation.
Alternatively, the carboxylic acid can be converted to an acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally faster and not reversible, often leading to higher yields.
Amidation:
The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, coupling agents are commonly employed to facilitate the reaction under milder conditions. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization if the alpha-carbon is chiral.
The general procedure involves activating the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide. The choice of solvent for these reactions is typically an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Table 1: General Conditions for Ester and Amide Synthesis
| Derivative | Reagents and Conditions | General Yield Range |
|---|---|---|
| Esters | Alcohol, H₂SO₄ (cat.), Reflux | Moderate to High |
Generation of Hydrazide-Hydrazone Analogs
The synthesis of hydrazide-hydrazone derivatives of this compound provides a versatile platform for creating a diverse library of compounds. This process is typically a two-step sequence involving the initial formation of a hydrazide, followed by condensation with an aldehyde or ketone to yield the final hydrazone. researchgate.net
Step 1: Synthesis of 2-(3-Fluoro-5-methoxyphenyl)propanehydrazide
The first step is the conversion of the parent carboxylic acid or its ester into the corresponding hydrazide. A common and effective method involves the hydrazinolysis of an ester derivative of this compound. acs.org The methyl or ethyl ester is typically refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent such as methanol (B129727) or ethanol. doi.org The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting hydrazide can often be purified by recrystallization.
An alternative route to the hydrazide involves the reaction of the corresponding acyl chloride with hydrazine hydrate at low temperatures. orgsyn.org
Step 2: Synthesis of Hydrazide-Hydrazone Derivatives
The synthesized 2-(3-fluoro-5-methoxyphenyl)propanehydrazide is then reacted with a variety of substituted aromatic or heteroaromatic aldehydes or ketones to produce the target hydrazide-hydrazone analogs. nih.gov This condensation reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol or methanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. doi.org The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by filtration and recrystallization.
This modular approach allows for the introduction of a wide range of substituents on the aryl part of the hydrazone, enabling the fine-tuning of the molecule's properties. nih.gov
Table 2: Representative Synthesis of a Hydrazide-Hydrazone Derivative
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Methyl 2-(3-fluoro-5-methoxyphenyl)propanoate | Hydrazine hydrate, Methanol, Reflux | 2-(3-Fluoro-5-methoxyphenyl)propanehydrazide |
| 2 | 2-(3-Fluoro-5-methoxyphenyl)propanehydrazide | Substituted Benzaldehyde, Ethanol, Acetic Acid (cat.), Reflux | (E)-N'-(Substituted-benzylidene)-2-(3-fluoro-5-methoxyphenyl)propanehydrazide |
Preparation of Labeled this compound for Research (e.g., Radiofluorination Concepts)
For in vivo imaging studies, such as Positron Emission Tomography (PET), it is necessary to label the molecule with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is a commonly used isotope for PET due to its favorable decay characteristics. The introduction of ¹⁸F into this compound or its derivatives can be conceptually approached through late-stage radiofluorination strategies. nih.gov
Radiofluorination Concepts:
Given the existing fluorine atom in the molecule, direct radiofluorination might be challenging without isotopic exchange, which often results in low specific activity. A more viable approach involves the synthesis of a suitable precursor that can undergo nucleophilic radiofluorination with [¹⁸F]fluoride.
One conceptual strategy would be to synthesize a precursor where the fluorine at the 3-position is replaced with a good leaving group, such as a nitro group (-NO₂) or a trimethylammonium group (-N(CH₃)₃⁺). Nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride could then be performed. The electron-withdrawing nature of the propanoic acid side chain (or its ester/amide derivative) would activate the aromatic ring towards nucleophilic attack, although the methoxy group is activating, which could complicate the reaction.
Alternatively, a precursor could be designed where a different position on the aromatic ring is functionalized for radiofluorination. For example, a bromo- or iodo-substituted analog could be synthesized, which could then undergo copper-mediated radiofluorination. researchgate.net This has become an increasingly popular method for the radiofluorination of electron-rich and electron-neutral aromatic rings. nih.gov
Another approach could involve the synthesis of a derivative of this compound that contains a functional group amenable to labeling. For instance, an alkyl tosylate, mesylate, or halide derivative could be prepared on a remote part of the molecule, which could then be reacted with [¹⁸F]fluoride to introduce the radiolabel. researchgate.net
The development of a specific radiosynthesis for a labeled version of this compound would require significant experimental optimization to achieve high radiochemical yield, purity, and specific activity suitable for PET imaging applications. nih.gov
Table 3: Conceptual Radiofluorination Strategies
| Precursor Type | Labeling Method | Key Considerations |
|---|---|---|
| Nitro- or Trimethylammonium-precursor | Nucleophilic Aromatic Substitution (SₙAr) with [¹⁸F]F⁻ | Requires harsh reaction conditions; potential for side reactions. |
| Bromo- or Iodo-precursor | Copper-Mediated Radiofluorination with [¹⁸F]F⁻ | Milder conditions; broader substrate scope. researchgate.net |
| Alkyl Tosylate/Mesylate/Halide Derivative | Nucleophilic Aliphatic Substitution with [¹⁸F]F⁻ | Label is not on the core pharmacophore; potential for in vivo defluorination. |
Applications of 2 3 Fluoro 5 Methoxyphenyl Propanoic Acid in Chemical Research and Development
Utilization as a Versatile Synthetic Building Block
2-(3-Fluoro-5-methoxyphenyl)propanoic acid is a valuable fluorinated building block in organic synthesis. fluorochem.co.uk The presence of the fluorine atom and the methoxy (B1213986) group on the phenyl ring, combined with the carboxylic acid functionality, offers multiple reactive sites for the construction of more complex molecular architectures. fluorochem.co.ukyoutube.com These features make it a desirable starting material in medicinal chemistry, agrochemical development, and materials science. fluorochem.co.uksigmaaldrich.com
Precursor for the Synthesis of Complex Organic Molecules
The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of a variety of complex organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, which are key intermediates in the synthesis of bioactive compounds. nih.gov The fluorinated phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design. youtube.comnih.gov
For instance, phenylpropanoic acid derivatives are known to be scaffolds for various pharmacologically active agents. nih.gov The introduction of a fluorine atom can enhance the biological activity and pharmacokinetic properties of the final compound. nih.gov While specific examples for this particular isomer are not extensively documented, analogous fluorinated phenylpropanoic acids are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. ipb.ptviamedica.pl
Below is a table of potential transformations of this compound to form key synthetic intermediates.
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application of Product |
| This compound | SOCl₂, then R-OH | Ester | Prodrug synthesis, intermediate for further reactions |
| This compound | DCC, H₂N-R | Amide | Synthesis of bioactive amides, peptide modifications |
| This compound | LiAlH₄, then H₂O | Primary Alcohol | Intermediate for ether or aldehyde synthesis |
| This compound | Curtius or Schmidt rearrangement | Amine | Synthesis of nitrogen-containing heterocycles |
Intermediate in Multi-Step Organic Synthesis Pathways
In multi-step synthesis, this compound can serve as a crucial intermediate. Its structure allows for sequential modifications to build up molecular complexity. For example, the aromatic ring can undergo electrophilic substitution reactions, directed by the fluorine and methoxy substituents. The carboxylic acid can be used to introduce a side chain that can be further elaborated in subsequent steps.
The synthesis of complex bioactive molecules often involves numerous steps, and having a readily available, functionalized intermediate like this compound can significantly streamline the process. mdpi.com The principles of retrosynthetic analysis can be applied to identify this compound as a key fragment in the disconnection approach for designing the synthesis of a target molecule.
Role in Advanced Materials Development
Fluorinated compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and low surface energy. man.ac.ukresearchgate.net While direct applications of this compound in materials are not widely reported, its structural motifs suggest potential utility in the development of advanced materials.
Integration into Polymer Synthesis and Characterization
Fluorinated monomers are used to synthesize polymers with specialized properties. sciengine.comyoutube.com The carboxylic acid group of this compound could be modified, for example, by conversion to an acrylate (B77674) or methacrylate, to create a monomer suitable for polymerization. youtube.com The resulting polymer would incorporate the fluorinated methoxyphenyl group as a pendant side chain.
These side chains could influence the polymer's bulk properties, such as its glass transition temperature, refractive index, and gas permeability. researchgate.net The presence of fluorine can lead to polymers with low surface energy, making them suitable for creating hydrophobic and oleophobic surfaces. researchgate.netnih.gov
The table below outlines a potential pathway for creating a fluorinated acrylic polymer from the subject compound.
| Step | Description | Starting Material | Key Reagents | Resulting Product |
| 1 | Reduction of Carboxylic Acid | This compound | LiAlH₄ | 2-(3-Fluoro-5-methoxyphenyl)propan-1-ol |
| 2 | Esterification | 2-(3-Fluoro-5-methoxyphenyl)propan-1-ol | Acryloyl chloride, base | 2-(3-Fluoro-5-methoxyphenyl)propyl acrylate |
| 3 | Polymerization | 2-(3-Fluoro-5-methoxyphenyl)propyl acrylate | Radical initiator (e.g., AIBN) | Poly[2-(3-fluoro-5-methoxyphenyl)propyl acrylate] |
Applications in Coatings and Functional Materials
Fluorinated polymers are widely used in the formulation of high-performance coatings due to their durability, weather resistance, and anti-fouling properties. sigmaaldrich.comyoutube.com Polymers derived from this compound could potentially be used in such applications. The low surface energy imparted by the fluorinated side chains would result in coatings that are water and oil repellent. youtube.com
Furthermore, the unique electronic properties of the fluorinated aromatic ring could be exploited in the development of functional materials, such as dielectric layers in electronic components or as components of advanced sensors. alfa-chemistry.com
Development and Validation of Analytical Methods for this compound
The analysis of fluorinated carboxylic acids, particularly chiral compounds like this compound, often requires specialized analytical methods. nih.govwiley.comtandfonline.com High-Performance Liquid Chromatography (HPLC) is a common technique for the separation and quantification of such compounds. nih.govtandfonline.com
For chiral molecules like this one, enantioselective chromatography is necessary to separate the R- and S-enantiomers, as they may have different biological activities. ipb.ptipb.ptnih.gov This is often achieved using chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharides. nih.gov
The validation of an analytical method for this compound would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness, in accordance with regulatory guidelines. nih.gov
A typical HPLC method for a related fluorinated profen might involve the following parameters, which could serve as a starting point for method development for this compound.
| Parameter | Typical Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., amylose-based) | Enantiomeric separation |
| Mobile Phase | Hexane/Ethanol (B145695) with a small amount of acidic modifier | Elution and separation of analytes |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantification of the analyte |
| Temperature | Ambient or controlled | Affects retention and selectivity |
Chromatographic Method Development (HPLC, UPLC, GC-MS)
Chromatography is the primary technique for separating and analyzing this compound from reaction mixtures, starting materials, and potential impurities. The development of a robust chromatographic method is essential for its accurate assessment.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of non-volatile organic acids like this compound. A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. UPLC, a higher-pressure and higher-resolution version of HPLC, can also be used for faster and more efficient separations.
A suitable, selective, and rapid stability-indicating RP-HPLC method for a similar propanoic acid derivative has been developed using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer. pensoft.netresearchgate.net The method parameters are typically optimized to achieve a good peak shape and resolution from impurities. For this compound, a hypothetical set of optimized parameters would be similar to those used for related structures. pensoft.netresearchgate.netresearchgate.net
Table 1: Representative HPLC Method Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound typically requires a derivatization step before GC-MS analysis. This process converts the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester. This derivatization is a standard procedure for the GC analysis of other propanoic acids. researchgate.netnih.gov
The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization, confirming the identity of the analyte. researchgate.netnist.gov
Spectrophotometric Quantification Techniques (UV-Vis)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for quantifying this compound. The presence of the substituted benzene (B151609) ring (a chromophore) allows the molecule to absorb light in the UV region.
When coupled with HPLC, a UV-Vis detector allows for continuous monitoring of the column eluent and quantification of the compound based on its absorbance at a specific wavelength (λmax). For phenylpropanoic acid derivatives, the maximum absorbance is often found in the 220-280 nm range. pensoft.netresearchgate.net For instance, a UV/VIS detector set at 225 nm has been effectively used for the analysis of a related compound. researchgate.net Quantification is achieved by creating a calibration curve that plots the known concentrations of a standard against their measured absorbance, following the Beer-Lambert law.
Table 2: Example of a Calibration Curve Data Set for UV-Vis Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5.0 | 150,000 |
| 10.0 | 305,000 |
| 25.0 | 745,000 |
| 50.0 | 1,510,000 |
Method Validation Strategies for Purity and Identity Confirmation
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Method validation is a regulatory requirement and a cornerstone of quality assurance in chemical analysis. fda.gov The validation process for a method intended to assess the purity and identity of this compound would follow guidelines from the International Conference on Harmonisation (ICH). pensoft.net
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by analyzing a placebo and spiked samples. researchgate.net
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of spiked analyte from a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
Repeatability: Precision over a short interval with the same operator and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Common Acceptance Criterion |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99 |
| Linearity | Proportionality of concentration to response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery |
| Precision | Agreement among multiple measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
Applications as a Chemical Probe in Chemical Biology Research (without mechanistic details)
In chemical biology, a chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway in living systems. These tools are instrumental in basic research and for validating new drug targets. A high-quality chemical probe must be potent, selective, and have a known mechanism of action.
While there is no specific published research detailing the use of this compound as a chemical probe, its structure is representative of small molecules that can be developed for such purposes. If this compound were found to selectively bind to a specific protein target, it could be utilized as a probe to explore that protein's role in cellular processes or disease states. The use of such a probe would allow researchers to investigate the biological consequences of modulating its target's function in a cellular or organismal context.
Emerging Research Directions and Future Perspectives for 2 3 Fluoro 5 Methoxyphenyl Propanoic Acid
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of specialty chemicals is increasingly governed by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. Future research on 2-(3-Fluoro-5-methoxyphenyl)propanoic acid will likely focus on developing synthetic pathways that are more sustainable than traditional methods.
Key areas of exploration include:
C-H Activation: Direct C-H activation strategies are being explored to eliminate the need for pre-functionalized substrates, which simplifies synthetic sequences and reduces waste. mdpi.com For the synthesis of this target molecule, this could involve the direct propionylation of 1-fluoro-3-methoxybenzene, bypassing halogenation or organometallic intermediates.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. pharmafeatures.com The transition from batch processing to flow chemistry for key synthetic steps could significantly enhance the efficiency of producing this compound.
Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), offering a green alternative to conventional chemical catalysts.
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Traditional Route (e.g., Grignard-based) | Emerging Sustainable Route (e.g., C-H Activation/Flow) |
|---|---|---|
| Starting Materials | Often requires multi-step pre-functionalization (e.g., bromination). | Simpler, more abundant starting materials (e.g., 1-fluoro-3-methoxybenzene). |
| Reagent Stoichiometry | Often requires stoichiometric organometallic reagents. | Catalytic amounts of reagents are used. |
| Waste Generation | Generates significant metallic and salt byproducts. | Reduced waste streams (higher atom economy). mdpi.com |
| Energy Consumption | May require harsh conditions (cryogenic or high heat) in batch reactors. | Improved heat transfer in flow reactors leads to lower energy use. pharmafeatures.com |
| Safety | Use of pyrophoric or highly reactive intermediates. | Enhanced safety due to smaller reaction volumes and better control. |
Advanced Spectroscopic and Structural Elucidation Technologies
The presence of a fluorine atom in this compound makes it an ideal candidate for analysis by advanced spectroscopic methods. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, in particular, offers a powerful tool for structural elucidation and reaction monitoring.
Future research will leverage these technologies for:
Complex Mixture Analysis: ¹⁹F NMR is highly sensitive and has a large chemical shift range, which allows for the detection and quantification of fluorinated compounds in complex mixtures without the need for separation or authentic standards. rsc.orgresearchgate.net This is invaluable for monitoring reaction progress, identifying byproducts, and studying the compound's metabolic fate in biological systems. nih.gov
Enhanced Structural Information: Combining ¹⁹F NMR with other techniques like high-resolution mass spectrometry (HRMS) and computational methods can provide a comprehensive structural characterization. nih.gov Density Functional Theory (DFT) can be used to predict ¹⁹F NMR chemical shifts, aiding in the identification of novel products and isomers with high accuracy. nih.gov
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Gained for this compound |
|---|---|
| ¹⁹F NMR | Direct detection and quantification of the parent compound and any fluorinated byproducts or metabolites. nih.gov Provides insights into the chemical environment of the fluorine atom. |
| LC-HRMS/MS | Precise mass determination for molecular formula confirmation and identification of non-fluorinated and fluorinated products. nih.gov Fragmentation patterns offer further structural clues. |
| Computational Chemistry (DFT) | Prediction of ¹⁹F NMR chemical shifts to help identify unknown products and confirm structural assignments. nih.gov |
| 2D NMR (¹H-¹³C HSQC, ¹H-¹³C HMBC) | Unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govacs.org For this compound, AI can be applied in several forward-looking research areas.
Reaction Outcome and Condition Prediction: ML models can be trained on existing chemical data to predict the success of a reaction and recommend optimal conditions (e.g., catalyst, solvent, temperature), thereby reducing the need for extensive empirical screening. pharmafeatures.comacs.org
De Novo Molecular Design: AI can generate novel derivatives of the this compound scaffold that are optimized for specific properties, such as binding affinity to a biological target or desired physicochemical characteristics.
Table 3: AI/ML Applications in Chemical Research
| Application Area | Potential Impact on this compound Research |
|---|---|
| Synthesis Planning | Identification of more efficient and sustainable synthetic pathways. mindmapai.app |
| Property Prediction | In silico prediction of solubility, reactivity, and potential bioactivity of new derivatives, prioritizing which compounds to synthesize. pharmafeatures.com |
| Process Optimization | Fine-tuning reaction conditions for maximum yield and purity, minimizing experimental effort. acs.org |
| Automated Synthesis | Integration with robotic platforms to enable autonomous execution of predicted synthetic routes. pharmafeatures.com |
Development of High-Throughput Screening Methodologies for Chemical Reactivity
High-Throughput Screening (HTS) or High-Throughput Experimentation (HTE) enables the rapid and parallel execution of a large number of chemical reactions on a small scale. youtube.com This methodology is ideal for efficiently exploring the chemical reactivity of this compound and optimizing reaction conditions.
Future research directions include:
Reaction Condition Screening: HTS platforms can be used to systematically screen a wide array of variables—such as catalysts, ligands, bases, and solvents—for key chemical transformations, such as cross-coupling reactions involving the aromatic ring or derivatization of the carboxylic acid group. syngeneintl.comsigmaaldrich.com
Library Synthesis: Automated HTS systems can facilitate the rapid synthesis of a large library of derivatives based on the this compound scaffold. youtube.com These libraries are crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.
Table 4: Example of an HTS Plate Layout for a Suzuki Coupling Reaction (Objective: To find the optimal catalyst and base for coupling a boronic acid to the 2-position of the aromatic ring)
| Catalyst 1 | Catalyst 2 | Catalyst 3 | Catalyst 4 | |
|---|---|---|---|---|
| Base A | Well 1 | Well 5 | Well 9 | Well 13 |
| Base B | Well 2 | Well 6 | Well 10 | Well 14 |
| Base C | Well 3 | Well 7 | Well 11 | Well 15 |
| Base D | Well 4 | Well 8 | Well 12 | Well 16 |
Each well contains this compound, a boronic acid partner, a solvent, and the specified catalyst/base combination. The reactions are run in parallel and analyzed rapidly, for instance, by LC-MS. unchainedlabs.com
Design of Targeted Research Probes Based on this compound Scaffolds
Propanoic acid derivatives are common structural motifs in biologically active molecules. nih.govresearchgate.netmdpi.com The unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents make the this compound scaffold an attractive starting point for designing targeted research probes.
Potential future applications include:
Scaffolds for Bioactive Molecules: By modifying the carboxylic acid group (e.g., converting it to amides, esters, or other functional groups) and potentially adding substituents to the aromatic ring, new molecules can be synthesized and screened for biological activity. Studies on similar propanoic acid scaffolds have identified candidates for anticancer agents and receptor modulators. mdpi.comnih.gov
Probes for Chemical Biology: The scaffold can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to create chemical probes. These probes can be used to study biological processes, identify protein targets, and visualize molecular interactions within cells.
Table 5: Hypothetical Derivatives and Their Potential Research Applications
| Scaffold Modification | Potential Derivative | Research Application |
|---|---|---|
| Amide Coupling | N-benzyl-2-(3-fluoro-5-methoxyphenyl)propanamide | Screening for activity against specific enzyme families (e.g., proteases, kinases). |
| Esterification | Ethyl 2-(3-fluoro-5-methoxyphenyl)propanoate | Investigating cell permeability and prodrug strategies. |
| Aromatic Substitution | 2-(4-amino-3-fluoro-5-methoxyphenyl)propanoic acid | A handle for attaching reporter tags or for further diversification in library synthesis. |
| Bioisosteric Replacement | 2-(3-fluoro-5-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide | Replacing the carboxylic acid with a tetrazole to modulate acidity and pharmacokinetic properties. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(3-Fluoro-5-methoxyphenyl)propanoic acid, and how can purity be optimized?
- Methodological Answer :
- Multi-step synthesis : Begin with halogenation or coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the fluorophenyl moiety. For example, fluorinated aryl boronic acids (e.g., 3-fluoro-5-methoxyphenylboronic acid) can be coupled with propanoic acid precursors under palladium catalysis .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water with 0.1% formic acid) .
- Acidification : Convert ester intermediates to the free acid using NaOH (2M) under reflux, followed by neutralization with HCl .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns and methoxy group signals at ~3.8 ppm). -NMR can resolve fluorine environments .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H] ion at m/z 212.05 for CHFO) .
- X-ray Crystallography : For crystalline derivatives, determine exact bond angles and spatial arrangement of substituents .
Q. What initial biological screening assays are appropriate for evaluating bioactivity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against E. coli and S. aureus) .
- Anti-inflammatory Potential : COX-2 inhibition assay using recombinant enzyme and fluorogenic substrates .
- Cell-based assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can researchers investigate the role of fluorine and methoxy substituents in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-methoxy vs. 5-methoxy, fluorine vs. chlorine) and compare bioactivity. Use computational docking (AutoDock Vina) to predict binding affinity to targets like PPAR receptors .
- Isotopic Labeling : Incorporate for PET imaging to study biodistribution in animal models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Replicate assays under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Orthogonal validation : Confirm cytotoxicity results with a live/dead assay (e.g., Calcein-AM/PI staining) alongside MTT .
- Purity verification : Re-analyze compounds via -NMR and HPLC to rule out degradation products .
Q. What experimental approaches determine the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Enantiomer-specific effects : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test individual isomers in biological assays. For example, (R)- vs. (S)-enantiomers may show divergent PPAR activation profiles .
- Transcriptomics : RNA-seq on treated cells to identify differentially expressed pathways (e.g., lipid metabolism genes for PPAR agonists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
